molecular formula C23H19N7S2 B11328595 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11328595
M. Wt: 457.6 g/mol
InChI Key: BCZRIBGOEGQGHR-UHFFFAOYSA-N
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Description

1,3-BENZOTHIAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of benzothiazole derivatives, including 1,3-BENZOTHIAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product

Chemical Reactions Analysis

1,3-BENZOTHIAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

1,3-BENZOTHIAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BENZOTHIAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

1,3-BENZOTHIAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE can be compared with other benzothiazole derivatives such as:

Properties

Molecular Formula

C23H19N7S2

Molecular Weight

457.6 g/mol

IUPAC Name

2-[[11,12-dimethyl-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C23H19N7S2/c1-13-7-6-10-24-20(13)30-15(3)14(2)19-21(30)25-12-29-22(19)27-18(28-29)11-31-23-26-16-8-4-5-9-17(16)32-23/h4-10,12H,11H2,1-3H3

InChI Key

BCZRIBGOEGQGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6S5)C)C

Origin of Product

United States

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